molecular formula C10H14ClN3O B1601193 N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea CAS No. 42471-42-1

N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea

Cat. No.: B1601193
CAS No.: 42471-42-1
M. Wt: 227.69 g/mol
InChI Key: SMKIWKDSJWTNOO-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea: is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group and a pyridinyl ethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea typically begins with the appropriate chloroethyl and pyridinyl ethyl precursors.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the chloroethyl group with the urea moiety under controlled conditions. Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction is often carried out at elevated temperatures to ensure complete conversion.

    Catalysts: Catalysts such as potassium carbonate or sodium hydride may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea can undergo oxidation reactions, particularly at the pyridinyl ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloroethyl group, converting it to an ethyl group.

    Substitution: The chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of new urea derivatives with varied functional groups.

Scientific Research Applications

Chemistry: N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: There is interest in the potential therapeutic applications of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea, particularly in the development of new drugs targeting specific pathways.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pyridinyl group may also participate in binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

    N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]carbamate: Similar structure but with a carbamate group instead of the urea moiety.

Uniqueness: N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloroethyl and pyridinyl groups allows for versatile applications in various fields.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(2-pyridin-2-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-5-8-14-10(15)13-7-4-9-3-1-2-6-12-9/h1-3,6H,4-5,7-8H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKIWKDSJWTNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522296
Record name N-(2-Chloroethyl)-N'-[2-(pyridin-2-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42471-42-1
Record name N-(2-Chloroethyl)-N'-[2-(pyridin-2-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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